molecular formula C17H16N4O2S B11965223 3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11965223
M. Wt: 340.4 g/mol
InChI Key: DRKDYHFIRFNSSV-WOJGMQOQSA-N
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Description

3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a thiophenylmethylidene group, and a pyrazole carbohydrazide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-ethoxyphenyl)-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its specific structure also contributes to its distinct biological activities, making it a valuable compound for various fields of research .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-2-23-13-6-3-5-12(9-13)15-10-16(20-19-15)17(22)21-18-11-14-7-4-8-24-14/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

DRKDYHFIRFNSSV-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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